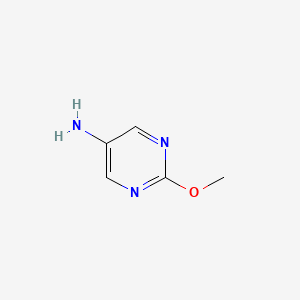

2-Methoxypyrimidin-5-amine

Descripción general

Descripción

2-Methoxypyrimidin-5-amine is an organic compound with the chemical formula C5H7N3O. It features a methoxy group (-OCH3) and an amino group (-NH2) attached to a pyrimidine ring. This compound is known for its stability and is typically found as a white to yellow crystalline solid .

Synthetic Routes and Reaction Conditions:

Chlorination of Pyrimidine: The synthesis begins with the chlorination of pyrimidine using an alkaline reagent such as potassium bromide or sodium bromide to produce pyrimidine bromide.

Alternative Method: Another method involves the nitration of pyrimidine followed by reduction to obtain the desired amine.

Industrial Production Methods:

- Industrial production typically follows the chlorination route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly N-oxygenation, to form azoxy compounds.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: Nonheme diiron N-oxygenase AzoC is used as a catalyst for the oxidation of this compound.

Substitution: Typical reagents include halogenating agents and nucleophiles under mild to moderate conditions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methoxypyrimidin-5-amine has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, particularly as enzyme inhibitors and receptor modulators.

Case Studies in Medicinal Applications

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inhibiting kinase activity crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyrimidine derivatives. For example, compounds derived from this compound were shown to inhibit COX-2 activity, an important target in inflammatory processes .

Biological Applications

The compound has been studied for its interactions with biological targets, leading to various therapeutic implications.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its derivatives can be utilized in the development of new materials and chemical processes.

Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Panc-1 | 2.3 | Doxorubicin | 1.1 |

| MCF-7 | 2.8 | Doxorubicin | 1.1 |

| HT-29 | 3.5 | Doxorubicin | 1.1 |

| A549 | 2.3 | Doxorubicin | 1.1 |

This table summarizes the significant antiproliferative activity of derivatives of this compound across multiple cancer types, indicating its potential as an anticancer agent .

Recent Research Findings

Recent studies have further elucidated the applications of this compound:

- A study on directed evolution of a nonheme diiron N-oxygenase revealed improved catalytic efficiency toward the compound, indicating its utility in biocatalysis .

- Investigations into N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide highlighted its potential as an inhibitor for specific enzymes and receptors, showcasing its promise in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-methoxypyrimidin-5-amine involves its interaction with specific enzymes and molecular targets:

Comparación Con Compuestos Similares

- 5-Amino-2-methoxypyrimidine

- 2-Methoxypyrimidine-5-ylamine

Comparison:

- Uniqueness: 2-Methoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

- Applications: While similar compounds may share some applications, this compound’s stability and reactivity make it particularly valuable in synthetic and industrial chemistry .

Actividad Biológica

2-Methoxypyrimidin-5-amine is a compound with significant biological activity, particularly in the context of enzyme interactions and cellular processes. This article explores its biochemical properties, molecular mechanisms, and effects in various biological contexts, supported by relevant data tables and case studies.

This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its interaction with enzymes can significantly influence biological pathways.

Key Interactions

- Enzyme Interaction : The compound interacts notably with the nonheme diiron N-oxygenase AzoC, which plays a critical role in the oxidation of amino groups to nitroso derivatives. This reaction is essential for the biosynthesis of azoxy compounds, which have various applications in medicinal chemistry.

2. Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its binding to specific enzymes and subsequent biochemical transformations.

- Catalytic Role of AzoC : AzoC catalyzes the oxidation of this compound, leading to the formation of nitroso analogs. This process is facilitated by the enzyme's active site, where specific amino acid residues interact with the compound.

Temporal Effects

Research indicates that the effects of this compound can vary over time under laboratory conditions, impacted by factors such as stability and degradation rates. For example, it remains stable when stored under inert gas at low temperatures.

3. Cellular Effects

The compound has been shown to affect various cellular processes, including signaling pathways and gene expression.

Dosage Effects in Animal Models

Studies reveal that dosage significantly influences the biological effects of this compound:

- Low Doses : Enhance enzyme activity and promote beneficial biochemical reactions.

- High Doses : Can lead to adverse effects such as oxidative stress and cellular damage due to disruption of redox balance.

4. Metabolic Pathways

This compound participates in several metabolic pathways, particularly those involving azoxy compound biosynthesis.

Transport and Distribution

The distribution within cells is crucial for its biological effects. The compound interacts with specific transporters that facilitate its localization to target sites.

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes like AzoC, influencing various biochemical pathways and cellular processes. Its dosage-dependent effects underscore its potential as a model compound for further research in medicinal chemistry and enzyme catalysis.

Análisis De Reacciones Químicas

Substitution Reactions

The amine group at position 5 and the methoxy group at position 2 participate in nucleophilic substitution reactions. Key examples include:

Amination and Alkylation

- Chlorination-Amination Pathway : Reaction with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4, forming 4-chloro-2-methoxypyrimidin-5-amine. Subsequent amination with ammonia or primary amines yields substituted derivatives .

- Suzuki-Miyaura Coupling : The boronic acid derivative (2-methoxypyrimidine-5-boronic acid) undergoes cross-coupling with aryl halides to form biaryl compounds .

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) produces sulfonamide derivatives, such as 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide .

Enzyme-Catalyzed Azoxy Bond Formation

Directed evolution studies on the nonheme diiron enzyme AzoC revealed its ability to catalyze azoxy bond formation using this compound as a substrate. Key findings include:

| Enzyme Variant | (mM) | (s⁻¹) | (M⁻¹s⁻¹) | Improvement |

|---|---|---|---|---|

| Wild-type AzoC | 0.65 ± 0.12 | 0.018 ± 0.0014 | 27.7 | 1× |

| L101I | 0.51 ± 0.059 | 0.031 ± 0.0013 | 60.8 | 2.19× |

| Q104R | 0.42 ± 0.082 | 0.016 ± 0.0012 | 38.1 | 1.38× |

| L101I/Q104R | 0.55 ± 0.060 | 0.046 ± 0.0019 | 83.6 | 3.02× |

The double mutant L101I/Q104R showed a 3-fold increase in catalytic efficiency due to enhanced substrate binding and transition-state stabilization .

Oxidation

- Peracid-Mediated Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) oxidizes the amine group to a nitroso intermediate .

- Enzymatic Oxidation : Cytochrome P450 enzymes catalyze N-hydroxylation, forming hydroxylamine derivatives .

Reduction

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces the pyrimidine ring under pressure, yielding tetrahydropyrimidine analogs .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds due to substituent positioning:

Reaction Conditions and Optimization

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Methoxypyrimidin-5-amine, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via nucleophilic substitution reactions using pyrimidine precursors. For example, condensation reactions involving barbituric acids and aldehydes under solvent-free conditions have been optimized for pyrazole derivatives (similar to its structural analogs) . Catalytic efficiency can be enhanced using enzymes like AzoC variants (e.g., L101I/Q104R double mutants), which improve substrate conversion rates in azoxy bond formation .

- Key Considerations : Reaction temperature (e.g., 313–315 K for crystallization ), solvent selection (acetonitrile for crystal growth ), and catalyst stability under varying pH conditions.

Q. How is the purity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR : and NMR to confirm substituent positions and amine functionality .

- HPLC : Quantify azoxy product formation in enzymatic assays (e.g., AzoC variants achieve ~20% improved conversion rates ).

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement ) to resolve molecular geometry and hydrogen bonding patterns (e.g., Cl···N interactions at 3.094–3.100 Å in pyrimidine derivatives ).

Advanced Research Questions

Q. What role do hydrogen-bonding interactions play in the crystallographic stability of this compound derivatives?

- Structural Insights :

- In pyrimidine analogs, short Cl···N interactions (3.09–3.10 Å) stabilize 3D frameworks . Methoxy groups influence packing via weak C–H···O bonds, as seen in related methoxyphenylpyrazole structures .

- Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs into chains or rings, critical for predicting solubility and melting points .

Q. How can directed evolution optimize enzymatic systems for this compound functionalization?

- Case Study : AzoC variants (e.g., L101I and Q104R) show synergistic effects in accelerating azoxy bond formation. In vitro assays with purified protein demonstrated a 1.5–2.0x increase in catalytic efficiency compared to wild-type AzoC .

- Experimental Design :

- Mutagenesis : Site-saturation libraries targeting substrate-binding pockets.

- Screening : High-throughput HPLC to monitor product peaks in crude lysates .

Q. What contradictions exist in reported antibacterial activity data for pyrimidine-amine analogs, and how can they be resolved?

- Data Discrepancies : Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives exhibit variable MIC values against Gram-positive vs. Gram-negative bacteria .

- Resolution Strategies :

- Standardize assay conditions (e.g., broth microdilution vs. agar diffusion).

- Control for substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring may reduce membrane permeability ).

Q. Methodological Challenges

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Tools :

- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models .

- SHELX suite : Refines crystallographic data to resolve bond angles and torsional strain .

- Limitations : DFT calculations may underestimate steric effects of methoxy groups in aqueous environments.

Q. How can researchers address solvent incompatibility during large-scale synthesis of this compound?

- Optimization Strategies :

Propiedades

IUPAC Name |

2-methoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRENFWPKWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326476 | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-89-7 | |

| Record name | 56621-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.